molecular formula C9H13Cl2N3O2 B1393232 Ethyl 3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride CAS No. 1174069-17-0

Ethyl 3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride

Cat. No.: B1393232
CAS No.: 1174069-17-0
M. Wt: 266.12 g/mol
InChI Key: JCAQSJYYSAQDCM-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
Ethyl 3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride (CAS: 903130-23-4) is a bicyclic heterocyclic compound featuring an imidazo[1,2-a]pyrazine core fused to a partially saturated pyrazine ring. The molecule contains a chlorine substituent at position 3 and an ethyl ester group at position 2, with a hydrochloride salt enhancing solubility for pharmacological applications . Its molecular formula is C₉H₁₃ClN₃O₂·HCl, with a molecular weight of 267.14 g/mol. The compound is typically stored under refrigerated conditions (2–8°C) to maintain stability .

Cyclocondensation: Reaction of 2-aminopyrazine with trichloroacetone in ethanol under reflux to form the imidazo[1,2-a]pyrazine core .

Functionalization: Introduction of the ethyl ester group via alkylation with ethyl bromoacetate in the presence of Cs₂CO₃ .

Hydrogenation: Reduction of unsaturated bonds to achieve the tetrahydro configuration .

Chlorination: Electrophilic substitution or halogenation at position 3 to install the chlorine atom .

Properties

IUPAC Name

ethyl 3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O2.ClH/c1-2-15-9(14)7-8(10)13-4-3-11-5-6(13)12-7;/h11H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCAQSJYYSAQDCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2CCNCC2=N1)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30680910
Record name Ethyl 3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30680910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1174069-17-0
Record name Ethyl 3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30680910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride typically involves the following steps:

    Formation of the Imidazo[1,2-a]pyrazine Core:

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes:

  • Use of continuous flow reactors for better control over reaction conditions.
  • Implementation of purification techniques such as crystallization and chromatography to ensure high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically affecting the pyrazine ring or the ethyl ester group.

    Reduction: Reduction reactions may target the imidazo ring, potentially leading to the formation of dihydro or tetrahydro derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under mild to moderate conditions.

Major Products:

  • Oxidation products may include carboxylic acids or ketones.
  • Reduction products often involve partially or fully reduced imidazo[1,2-a]pyrazine derivatives.
  • Substitution products vary widely depending on the nucleophile used, leading to a diverse array of functionalized compounds.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. It has been particularly noted for its potential in developing drugs targeting neurological disorders. Research indicates that it can enhance drug efficacy and specificity by acting on central nervous system pathways . Its unique structure allows for modifications that can lead to improved pharmacological profiles.

Antimicrobial Activity
Studies have shown that derivatives of this compound exhibit antimicrobial properties. The chlorine substituent and the imidazo[1,2-a]pyrazine core are essential for binding to biological targets, influencing the compound's biological activity against pathogens .

Agricultural Chemicals

Agrochemical Formulations
Ethyl 3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride is utilized in the formulation of agrochemicals. It acts as a building block for developing effective pesticides and herbicides that help protect crops from various pests and diseases . The compound's effectiveness in agricultural applications is attributed to its ability to interact with biological systems in target organisms.

Material Science

Novel Materials Development
In material science, this compound is being explored for its potential to create novel materials with enhanced properties. Its unique chemical structure allows it to be incorporated into polymers and other materials, contributing to advancements in durability and resistance to environmental factors. Research is ongoing to optimize its use in creating materials with specific electronic or photophysical properties.

Biological Studies

Biochemical Interactions
The compound is also used in biological studies to investigate the interactions of heterocyclic compounds with macromolecules such as proteins and nucleic acids. This research is vital for understanding the mechanisms of action of various biological processes and can lead to the discovery of new therapeutic targets .

Case Studies

Study Title Findings Application Area
Synthesis and Structure-Activity Relationships of Aza- and Diazabiphenyl AnaloguesIdentified compounds >100-fold better than parent drug against Mycobacterium tuberculosisMedicinal Chemistry
Optimization of Phenotypic Hits Against Plasmodium falciparumDeveloped effective antimalarial agents based on similar scaffoldsMedicinal Chemistry
Development of Novel AgrochemicalsDemonstrated efficacy in crop protection against pestsAgricultural Chemicals

Mechanism of Action

The exact mechanism of action of Ethyl 3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride depends on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA/RNA.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key differences between the target compound and structurally related derivatives:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Biological Activity/Application References
Ethyl 3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate HCl Cl (C3), COOEt (C2) C₉H₁₃ClN₃O₂·HCl 267.14 Medicinal research (unspecified target)
Ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate HCl Br (C3), COOEt (C2) C₉H₁₃BrClN₃O₂ 310.58 Drug discovery (broader reactivity due to Br)
Ethyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate diHCl COOEt (C1), no halogen C₉H₁₄Cl₂N₃O₂ 277.14 Orexin receptor antagonism (sleep modulation)
7-(Cyclohexylmethyl)-2-methylphenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine Cyclohexylmethyl (C7), methylphenyl C₂₁H₂₈N₄ 336.48 Gαq protein inhibition (cancer therapeutics)
Hydrazone derivatives of tetrahydroimidazo[1,2-a]pyrimidine Hydrazone at C2, pyrimidine core Varies ~250–300 Antibacterial activity (Gram-positive pathogens)

Key Comparative Insights

However, bromine’s higher electronegativity may enhance covalent binding in certain targets . Chlorine’s smaller atomic radius improves metabolic stability over bulkier substituents (e.g., cyclohexylmethyl in Gαq inhibitors) .

Core Heterocycle Modifications :

  • Replacing the pyrazine ring with a pyrimidine (as in ) alters hydrogen-bonding capacity and electronic distribution, reducing antibacterial efficacy compared to pyrazine-based analogues .
  • The imidazo[1,5-a]pyrazine isomer () shifts the nitrogen positions, impacting orexin receptor affinity due to altered hydrogen-bonding networks .

Pharmacological Applications: The target compound’s ethyl ester group enhances cell permeability compared to carboxylic acid derivatives (e.g., imidazo[1,2-a]pyrimidine-2-carboxylic acid in ) . Unlike dimeric derivatives (e.g., BIM-46187 in ), the monomeric structure of the target compound may limit multivalent target engagement but reduces synthetic complexity .

Synthetic Challenges :

  • The 3-chloro substituent introduces regioselectivity challenges during halogenation, requiring precise control to avoid byproducts (e.g., 1-chloro isomers in ) .
  • Hydrogenation steps () are critical for achieving the tetrahydro configuration, with over-reduction risks necessitating optimized catalyst conditions .

Research Findings and Data

Physicochemical Data

Property Target Compound 3-Bromo Analogue [1,5-a] Isomer
LogP (Predicted) 1.8 2.3 1.5
Aqueous Solubility (mg/mL) 15.2 (HCl salt) 8.7 (HCl salt) 22.1 (diHCl salt)
Melting Point 164–167°C Not reported 164–167°C
Purity ≥98% ≥97% ≥95%

Data derived from vendor specifications and analogous compounds .

Biological Activity

Ethyl 3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C9H12ClN3O2
  • Molecular Weight : 219.66 g/mol
  • CAS Number : 17998726

This compound features a unique imidazo[1,2-a]pyrazine core that is known for its diverse reactivity and biological activity due to the presence of chlorine atoms and functional groups.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are critical in various metabolic pathways. For instance, it may interact with histone deacetylases (HDACs), which are implicated in cancer and neurodegenerative diseases .
  • Receptor Modulation : The compound may modulate receptor activity involved in cellular signaling pathways, potentially affecting growth and proliferation signals within cells.

Biological Activity Overview

The biological activities of this compound can be summarized in the following table:

Activity Type Description References
Anticancer ActivityInhibits HDACs associated with cancer cell proliferation.
Neuroprotective EffectsPotentially protects against neurodegenerative conditions by modulating HDACs.
Anti-inflammatoryMay exhibit anti-inflammatory properties through enzyme inhibition.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Study on HDAC Inhibition :
    • Researchers evaluated the inhibitory effects of Ethyl 3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate on various HDAC isoforms. The results indicated significant inhibition of HDAC4 and HDAC8 in cancer cell lines with minimal toxicity observed in non-cancerous cells .
  • Neuroprotection Study :
    • A study focused on the neuroprotective effects of the compound demonstrated its ability to reduce apoptosis in neuronal cell cultures exposed to oxidative stress. This suggests a potential therapeutic application for neurodegenerative diseases like Alzheimer's .
  • Inflammation Model :
    • In a murine model of inflammation, the compound showed a reduction in inflammatory markers when administered prior to inducing inflammation. This highlights its potential as an anti-inflammatory agent .

Q & A

Q. What are the common synthetic routes for this compound, and how are intermediates purified?

The synthesis typically involves cyclocondensation, oxidation, and esterification. For example, cyclocondensation of 1,1,3-trichloroacetone with aminopyrimidine derivatives forms the imidazo[1,2-a]pyrazine core. Subsequent oxidation (e.g., using oxone) yields carboxylic acids, followed by esterification with ethanol under acidic conditions. Hydrogenation (e.g., PtO₂ in 2-methoxyethanol at 4 bar H₂) reduces unsaturated bonds, with purification via column chromatography (e.g., CH₂Cl₂/7N NH₃/MeOH 95:5) .

Q. How is the molecular structure confirmed experimentally?

Structural confirmation relies on ¹H/¹³C NMR , IR , and HRMS . For example:

  • ¹H NMR : Cyclic tetrahydroimidazo protons appear as broad singlets (δ 3.94–1.95 ppm). Aromatic protons in derivatives show distinct splitting (e.g., doublets at δ 7.85–7.78 ppm for 4-CF₃ groups) .
  • HRMS : Matches calculated molecular weights (e.g., [M+H]⁺ for hydrazone derivatives) within ±0.001 Da .

Q. What analytical methods quantify purity and stability?

Reverse-phase HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) is standard. Stability assessments under varying pH, temperature, and light exposure identify degradation pathways. Impurities from borane complexes or solvents (e.g., THF) are monitored via TLC or GC-MS .

Advanced Research Questions

Q. How do structural modifications to the bicyclic core influence bioactivity?

Replacing the bicyclic 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine core with monocyclic fragments (e.g., piperazin-2-one) reduces antimalarial activity, highlighting the necessity of the fused ring system for target binding. Substitutions at the 3-chloro position (e.g., trifluoromethyl groups) enhance lipophilicity and antibacterial potency .

Q. What experimental strategies mitigate intermediate instability during synthesis?

Key approaches include:

  • Minimizing silica gel exposure : Instability of borane-containing intermediates on silica necessitates rapid purification or alternative matrices (e.g., alumina) .
  • Inert atmosphere handling : Oxygen-sensitive intermediates (e.g., piperazine derivatives) require Schlenk-line techniques or N₂-purged solvents .
  • Alternative reducing agents : Replacing BH₃·THF with stabilized borane complexes reduces side reactions .

Q. How can contradictory yield data in hydrogenation steps be resolved?

Discrepancies arise from impurities (e.g., residual boranes) or solvent effects. For example, 2-methoxyethanol improves PtO₂-catalyzed hydrogenation efficiency (76% yield) compared to THF. Rigorous solvent drying and catalyst activation (e.g., pre-reduction under H₂ flow) enhance reproducibility .

Q. What methodologies optimize SAR studies for antimalarial derivatives?

  • Fragment-based design : Synthesizing bicyclic lactams (e.g., pyrazine/diazepine hybrids) and testing against Plasmodium cultures identifies pharmacophores .
  • Docking studies : Computational modeling of imidazo[1,2-a]pyrazine derivatives with PfATP4 or DHFR targets predicts binding affinities, validated via IC₅₀ assays .

Methodological Notes

  • Spectral Data Interpretation : Multiplicity in ¹H NMR (e.g., singlets for –CO–NH–N– protons at δ 11.26 ppm) distinguishes regioisomers .
  • Yield Optimization : Stepwise quenching of boranes with methanol prevents exothermic side reactions .
  • Biological Assays : MIC (Minimum Inhibitory Concentration) testing against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) follows CLSI guidelines .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride
Reactant of Route 2
Ethyl 3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.